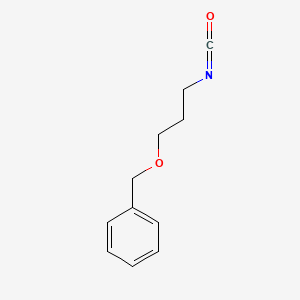

![molecular formula C12H14N2 B2902302 6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 3464-80-0](/img/structure/B2902302.png)

6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a heterocyclic compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Cytotoxicity Properties

- Antioxidant and Cytotoxicity Research : 6-Methoxytetrahydro-β-carbolines, including derivatives of 6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, have been investigated for their antioxidant and cytotoxic properties. These compounds showed moderate antioxidant properties and mild toxicity at effective antioxidative concentrations (Goh et al., 2015).

Synthesis and Characterization

- Synthesis Optimization : Research has been conducted on optimizing the synthesis conditions for producing 6-methoxy-tetrahydro-β-carboline derivatives, including the 6-methyl variant, using Maillard reaction and LC-MS for analysis (Goh et al., 2015).

Pharmacological Evaluation

- TRPV1 Antagonists : Studies have shown that 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives can be potent TRPV1 antagonists. These compounds have shown promising results in pain models and could be leads for developing antinociceptive drugs (Li et al., 2019).

Chemical Structure Analysis

- Stereochemistry Studies : Research on the stereochemistry of similar compounds like 1,6,7,12b-tetrahydro-2H,4H-[1,2] oxazino[3′,4′:1,2]-pyrido[3,4-b]indole provides insights into the chemical structure and properties of these compounds (Crabb & Mitchell, 1971).

Medicinal Chemistry

- Selective Estrogen Receptor Downregulator and Antagonist : Research has been conducted on 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motifs for developing orally bioavailable selective estrogen receptor downregulators and antagonists. These are being evaluated for treating advanced estrogen receptor-positive breast cancer (De savi et al., 2015).

Chemistry and Synthesis

- Chemical Synthesis : Synthesis methods for 1-substituted-2,3,4,9-tetrahydro-(2-oxopropyl)-1H-pyrido[3,4-b] indoles and their rearrangements have been explored, contributing to the understanding of the chemistry of related compounds (Bobowski, 1983).

Enzymatic Reactions

- Formation of Pyridoindoles : Studies have indicated the role of enzymes in catalyzing reactions to form pyridoindoles from compounds like N-methyl tryptamine and 5-methyltetrahydrofolic acid (Mandel et al., 1974).

Development of Antidiabetic Agents

- Antidiabetic Research : Research on derivatives of tryptoline-3-carboxylic acid, a structural analog, has led to the development of potential antidiabetic agents (Choudhary et al., 2011).

Pharmacological Potential

- Calcium-Antagonist Activity : Derivatives of pyrido[4,3-b]indole, structurally related to this compound, have shown a broad spectrum of pharmacological activities including calcium-antagonist behavior (Ivanov et al., 2001).

MALDI/TOF-MS Studies

- Mass Spectrometry Applications : β-Carboline alkaloids, including pyrido[3,4-b]indoles, have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS) for proteins and sulfated oligosaccharides (Nonami et al., 1997).

Eigenschaften

IUPAC Name |

6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6,13-14H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHQPJGFWRVZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2902225.png)

![N-(3-acetamidophenyl)-2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2902226.png)

![2-{4-[(2-Methylpropyl)sulfanyl]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2902227.png)

![ethyl 2-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2902229.png)

![{1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazol-4-yl}(4-phenylpiperazino)methanone](/img/structure/B2902230.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902231.png)

![3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2902232.png)

![7-[3-(3-Ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2902238.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2902241.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2902242.png)